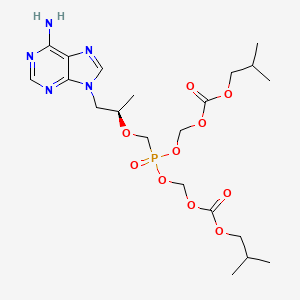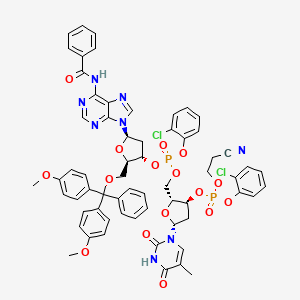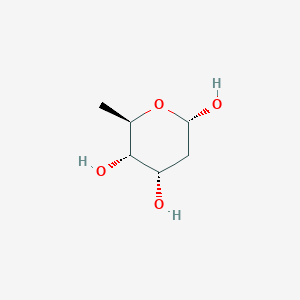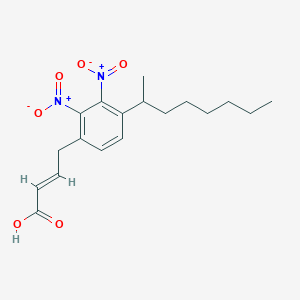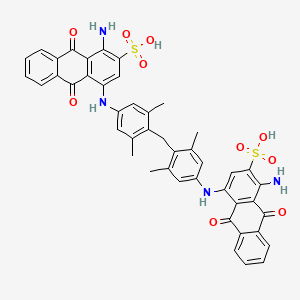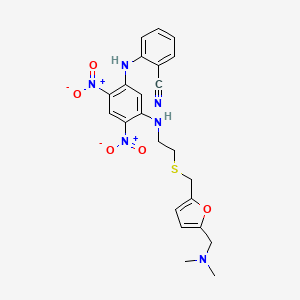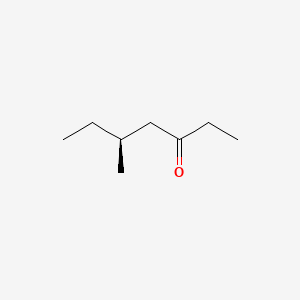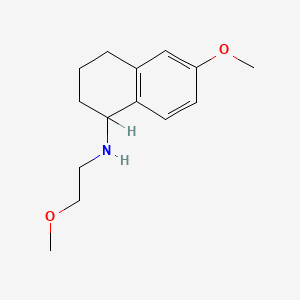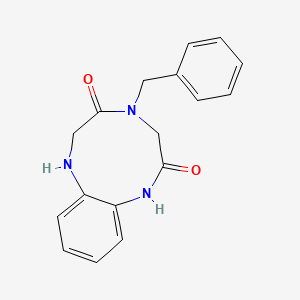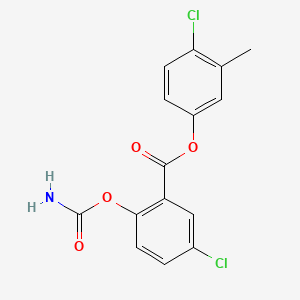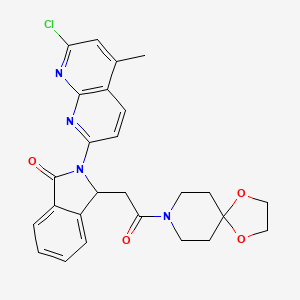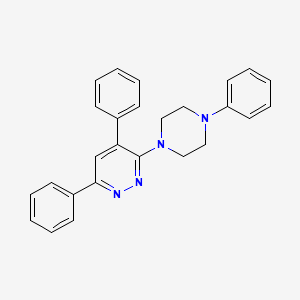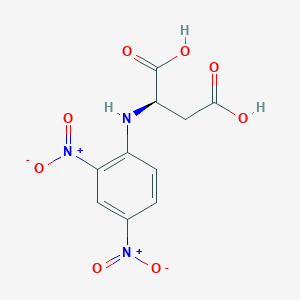
2,4-Dinitrophenyl-D-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl-D-aspartic acid: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of two nitro groups attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl-D-aspartic acid typically involves the nitration of phenylalanine derivatives followed by the introduction of the aspartic acid moiety. One common method includes the reaction of 2,4-dinitrophenylhydrazine with aspartic acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl-D-aspartic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted phenyl derivatives .
Scientific Research Applications
2,4-Dinitrophenyl-D-aspartic acid has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of aldehydes and ketones.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including its role in metabolic pathways.
Industry: Utilized in the synthesis of various chemical intermediates and as a standard in analytical methods.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro groups facilitate the formation of reactive intermediates that can modify protein structures and inhibit enzyme activity. This compound can also uncouple oxidative phosphorylation, leading to alterations in cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its role as a metabolic uncoupler.
2,4-Dinitroanisole: Used in the synthesis of dyes and explosives.
Uniqueness
2,4-Dinitrophenyl-D-aspartic acid is unique due to its dual functionality, combining the properties of 2,4-dinitrophenyl derivatives with those of aspartic acid. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Properties
CAS No. |
7690-55-3 |
|---|---|
Molecular Formula |
C10H9N3O8 |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
(2R)-2-(2,4-dinitroanilino)butanedioic acid |
InChI |
InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17)/t7-/m1/s1 |
InChI Key |
VPBRVQFBZHIBPS-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


